

1H NMR and 13C NMR analysis of isoxazole derivatives

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Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

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An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isoxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

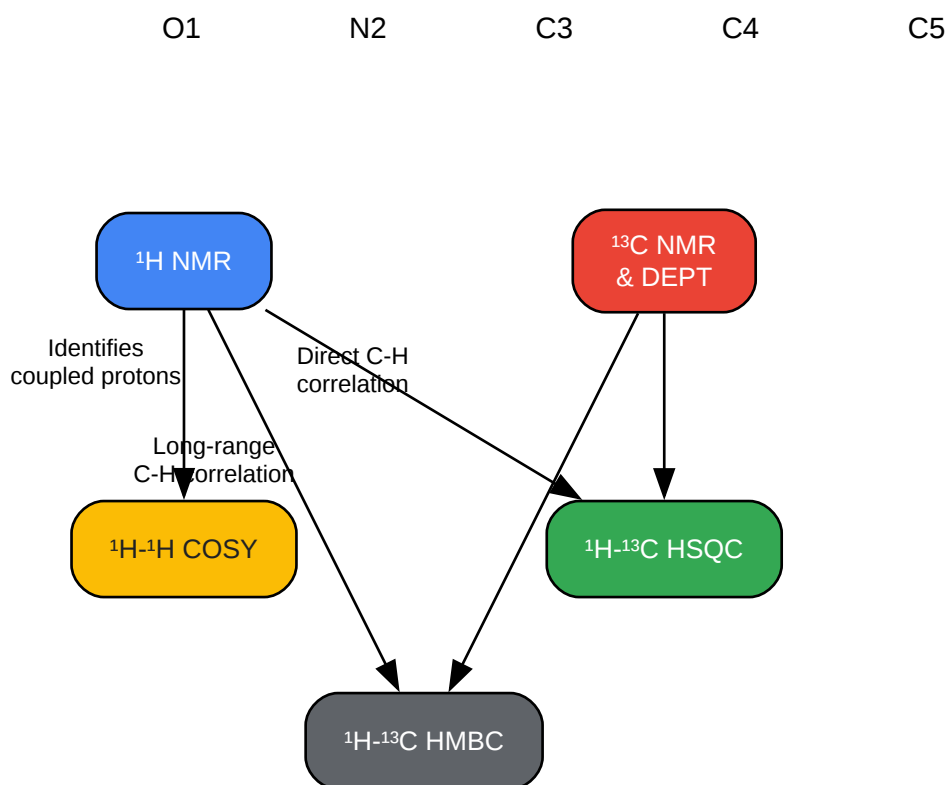
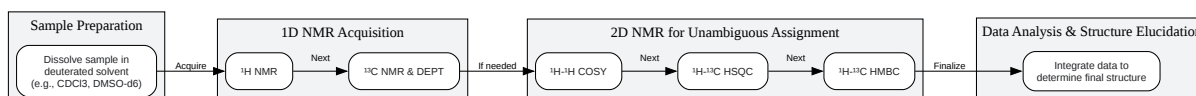
Introduction to the Isoxazole Moiety

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a key structural component in numerous pharmaceuticals and biologically active compounds, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of isoxazole derivatives.

General Principles of NMR Analysis of Isoxazoles

The isoxazole ring has three protons (H-3, H-4, and H-5) and three carbons (C-3, C-4, and C-5) whose chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are characteristic and highly dependent on the nature and position of substituents.

A general workflow for the NMR analysis of an unknown isoxazole derivative is outlined below. This process involves acquiring standard 1D NMR spectra, followed by 2D NMR experiments for unambiguous assignments.



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